Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate
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Overview
Description
Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound characterized by the presence of a brominated triazole ring attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Bromination: The triazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Esterification: The final step involves the esterification of the brominated triazole with ethyl butanoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.
Oxidation Reactions: Oxidation can be used to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF, DMSO) under mild heating.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of new triazole derivatives with different substituents replacing the bromine atom.
Reduction: Formation of the corresponding alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Scientific Research Applications
Chemistry
Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the triazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-1,2,4-triazol-1-yl)butanoate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Methyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its physical and chemical properties.
Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate: Contains a chlorine atom instead of bromine, which can influence its reactivity and biological effects.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological interactions. The combination of the triazole ring and the butanoate ester also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(5-bromo-1,2,4-triazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2/c1-3-6(7(13)14-4-2)12-8(9)10-5-11-12/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHXQDPCJKUBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C(=NC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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